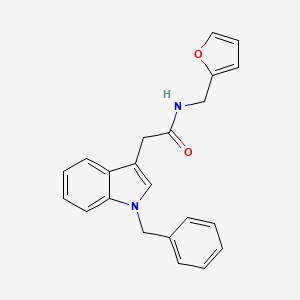
2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide, also known as BIA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. BIA belongs to the class of indole compounds, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide is not fully understood, but studies have suggested that 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide may exert its biological effects through the modulation of various signaling pathways. 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide a promising candidate for cancer therapy. However, one of the limitations of using 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the research on 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide include further elucidating its mechanism of action, optimizing the synthesis method, and evaluating its safety and toxicity in vivo.
Synthesemethoden
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide involves the reaction of 2-(1H-indol-3-yl)acetic acid with benzyl bromide and furan-2-carbaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide in its pure form. The synthesis method has been optimized to produce high yields of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide with high purity.
Wissenschaftliche Forschungsanwendungen
2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide exhibits anticancer properties by inhibiting the growth and proliferation of cancer cells. 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has been shown to have antiviral properties by inhibiting the replication of certain viruses.
Eigenschaften
IUPAC Name |
2-(1-benzylindol-3-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-22(23-14-19-9-6-12-26-19)13-18-16-24(15-17-7-2-1-3-8-17)21-11-5-4-10-20(18)21/h1-12,16H,13-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQETIPLQHNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

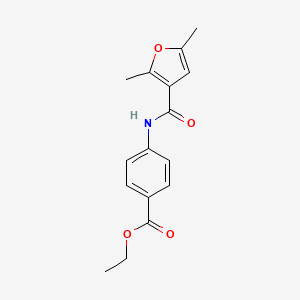
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2782348.png)
![Ethyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2782349.png)
![5-methyl-2-phenyl-7-(4-(4-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2782351.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B2782355.png)
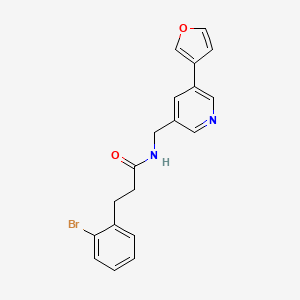
![N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide](/img/structure/B2782357.png)
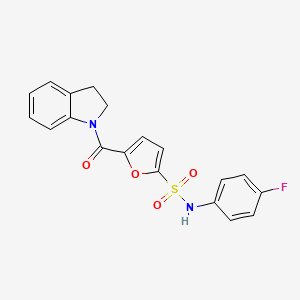
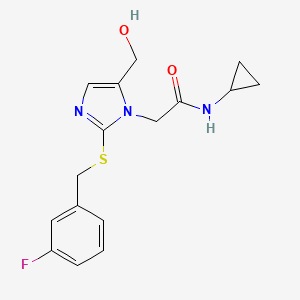
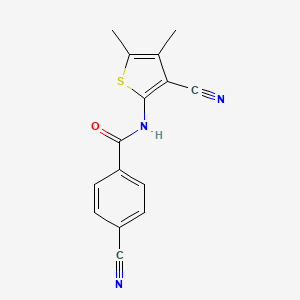
![Methyl 3-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2782366.png)
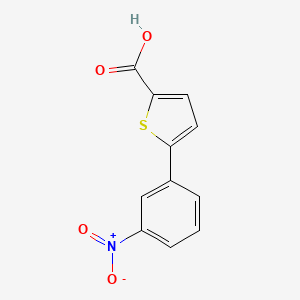
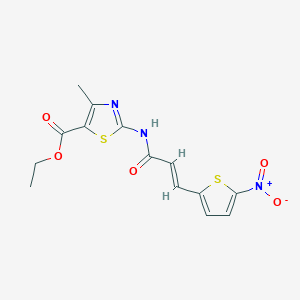
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)